N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethylpyrimidin-4-amine
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Overview
Description
The compound “N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethylpyrimidin-4-amine” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It is proposed as a bromodomain inhibitor with micromolar IC50 values . Bromodomains are promising therapeutic targets for treating various diseases, including cancers .
Molecular Structure Analysis
The compound contains a [1,2,4]triazolo[4,3-b]pyridazine core, which is a well-studied scaffold for bromodomain inhibitors . The binding modes of these inhibitors are characterized by determining the crystal structures of BD1 in complex with selected inhibitors .Chemical Reactions Analysis
The compound is a bromodomain inhibitor, and it interacts with the Kac peptide binding pocket . Disruption of waters (W1 and W4), which are involved in shaping the Kac peptide binding pocket, is likely unfavorable .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of related triazolo and pyrimidin compounds often involves cyclization reactions and offers insights into crystal structures, showcasing the foundational chemical processes that might be applicable to the compound of interest. These methods provide a basis for understanding the structural properties and potential reactivity of similar compounds (Repich et al., 2017).
Catalytic Synthesis Applications
- Research on pyrrolo and triazolo compounds highlights the use of catalysts like DMAP in synthesizing new chemical structures. This underscores the role of catalytic processes in creating complex chemical entities, possibly including the compound of interest (Khashi et al., 2015).
Antimicrobial and Antitumor Activities
- Studies have explored the antimicrobial and antitumor potentials of compounds with triazolo and pyrimidin moieties. Such research indicates the potential biomedical applications of structurally similar compounds, suggesting avenues for the development of new therapeutic agents (Riyadh, 2011).
Heterocyclic Chemistry and Drug Design
- The utility of related chemical frameworks in synthesizing azolopyrimidines underlines their significance in drug discovery and design, particularly for antibacterial applications. This suggests the compound could have relevance in designing new drugs with specific biological targets (El-hashash et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b]thiadiazine derivatives, have shown promising pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these processes.
Mode of Action
Similar compounds have been shown to inhibit enzymes and interact with various receptors . The compound’s ability to form hydrogen bonds and make specific interactions with different target receptors could be key to its mode of action .
Biochemical Pathways
Based on the pharmacological activities of similar compounds, it can be inferred that the compound may affect multiple pathways related to inflammation, cancer, microbial infections, and other diseases .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds , suggesting that similar studies could be conducted for this compound to determine its ADME properties.
Result of Action
Similar compounds have shown promising cytotoxic activities through egfr and parp-1 inhibitions with apoptosis-induction in cancer cells . This suggests that the compound may have similar effects.
Future Directions
The compound is a promising starting molecule for designing potent BRD4 BD inhibitors . Research on the development of BRD4 inhibitors against various diseases is actively being conducted . Further studies could focus on improving the potency to sub-micromolar levels, achieving excellent in vitro metabolic stability, and exquisite selectivity with respect to other heme-containing enzymes .
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,2-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-12-19-9-8-15(20-12)24(2)14-10-25(11-14)17-7-6-16-21-22-18(26(16)23-17)13-4-3-5-13/h6-9,13-14H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNBQCPAJMCDKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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